molecular formula C12H17NO3S B7587056 (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid

Katalognummer B7587056
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: TVHCCJKMCJVSPI-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid, also known as DTAB, is a chemical compound with potential therapeutic applications. It belongs to the class of drugs known as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors, which are used to treat hypercholesterolemia and atherosclerosis. DTAB is a promising candidate for the treatment of cardiovascular diseases due to its ability to reduce cholesterol levels in the blood.

Wirkmechanismus

The mechanism of action of (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid involves the inhibition of ACAT. ACAT is an enzyme that catalyzes the esterification of cholesterol with fatty acids to form cholesterol esters. Cholesterol esters are then transported to the liver for metabolism. Inhibition of ACAT by this compound leads to a decrease in the amount of cholesterol that is esterified and transported to the liver, resulting in a reduction in plasma cholesterol levels. This compound also reduces the formation of foam cells by inhibiting the uptake of oxidized LDL particles by macrophages.
Biochemical and Physiological Effects
This compound has been shown to reduce plasma cholesterol levels in animal models and humans. It has also been shown to reduce the formation of foam cells in animal models. This compound has been shown to have a good safety profile in animal models and humans, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid is a promising candidate for the treatment of cardiovascular diseases due to its ability to reduce cholesterol levels in the blood. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models and humans. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. This compound is also a complex molecule, and its synthesis requires expertise in organic chemistry.

Zukünftige Richtungen

There are several future directions for the research on (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid. One direction is to further investigate the mechanism of action of this compound and its potential side effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. This will help to determine the optimal dosage and dosing regimen for the drug. Another direction is to investigate the potential of this compound as a combination therapy with other drugs for the treatment of cardiovascular diseases. Finally, there is a need for large-scale clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesemethoden

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-2-butanone with thiophene-3-carboxylic acid, followed by the protection of the resulting carboxylic acid with tert-butyl dimethylsilyl chloride. The protected carboxylic acid is then coupled with (S)-3-amino-3-methyl-1-butanol using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as a coupling agent. The tert-butyl protecting group is then removed using trifluoroacetic acid to give the final product, this compound.

Wissenschaftliche Forschungsanwendungen

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit ACAT, an enzyme that is responsible for the esterification of cholesterol in the body. Inhibition of ACAT leads to a decrease in the amount of cholesterol that is transported to the liver, resulting in a reduction in plasma cholesterol levels. This compound has also been shown to reduce the formation of foam cells, which are a hallmark of atherosclerosis. Foam cells are formed when macrophages take up oxidized low-density lipoprotein (LDL) particles, leading to the accumulation of cholesterol in the arterial wall. This compound inhibits the formation of foam cells by reducing the uptake of oxidized LDL particles by macrophages.

Eigenschaften

IUPAC Name

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)10(11(15)16)13-9(14)6-8-4-5-17-7-8/h4-5,7,10H,6H2,1-3H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHCCJKMCJVSPI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.